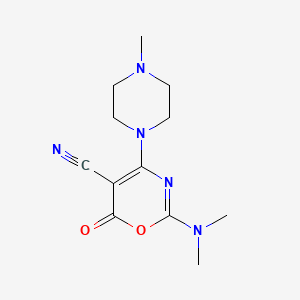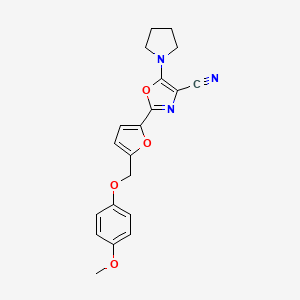
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-((4-Methoxyphenoxy)methyl)furan-2-yl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Spectral Analysis
The novel compound's synthesis process often involves ring opening followed by ring closure reactions, showcasing the intricate chemical synthesis methodologies utilized in creating complex molecules. For instance, Halim and Ibrahim (2022) describe a related compound's synthesis and provide detailed spectral analysis, quantum studies, and thermodynamic properties, highlighting the compound's stability and potential applications in further research (Halim & Ibrahim, 2022). This approach underscores the relevance of such compounds in understanding chemical reactivity and stability, laying the groundwork for future applications in materials science and chemical engineering.
Antimicrobial and Antiprotozoal Activities
Compounds with similar structural motifs have been explored for their antimicrobial and antiprotozoal activities. For example, Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines with potent antiprotozoal properties, demonstrating the potential of such compounds in developing new therapeutic agents (Ismail et al., 2004). Similarly, Bogdanowicz et al. (2013) discussed the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, indicating the broad spectrum of biological activities exhibited by compounds within this chemical space (Bogdanowicz et al., 2013).
Corrosion Inhibition
Another application of chemically related compounds is in corrosion inhibition. Sudheer and Quraishi (2015) investigated the inhibition effect of aryl pyrazolo pyridine derivatives against the corrosion of copper, demonstrating the utility of such compounds in protecting metals from corrosion in industrial applications (Sudheer & Quraishi, 2015). This research highlights the compound's potential in materials science, particularly in enhancing the durability and lifespan of metal components.
Drug Discovery and Development
In the realm of drug discovery and development, compounds with similar structures have been explored for their therapeutic potential. The detailed synthesis and characterization of these compounds, alongside evaluations of their biological activities, provide a foundation for the development of new pharmaceutical agents. For instance, Fahmy et al. (2012) synthesized and evaluated a series of heterocyclic derivatives for their anti-inflammatory activities, showcasing the potential of structurally related compounds in medicinal chemistry (Fahmy et al., 2012).
Eigenschaften
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-24-14-4-6-15(7-5-14)25-13-16-8-9-18(26-16)19-22-17(12-21)20(27-19)23-10-2-3-11-23/h4-9H,2-3,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDUHRDPMJYEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2594075.png)

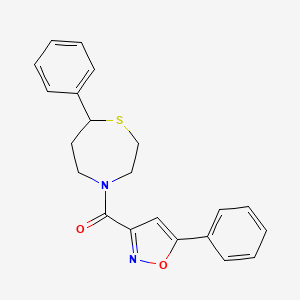



![6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2594084.png)
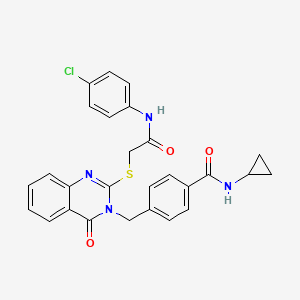

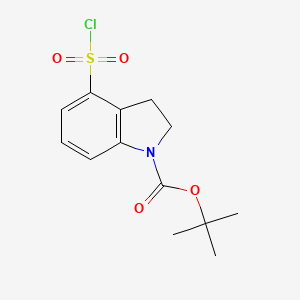
![2-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2594091.png)
